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Abstract

DB1113, identified as "Example 24" in patent WO2022093742A1, is a bifunctional compound
designed for targeted protein degradation of a wide array of kinases.[1] As a Proteolysis
Targeting Chimera (PROTAC), DB1113 functions by inducing proximity between a target
kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of
the kinase by the proteasome. This document provides a comprehensive technical overview of
DB1113, including its synthesis, mechanism of action, a summary of degraded kinases, and
detailed experimental protocols for the assessment of its activity.

Introduction to DB1113

DB1113 is a chemical probe designed to induce the degradation of multiple kinases, thereby
serving as a tool for studying the roles of these kinases in cellular processes and for potential
therapeutic development in diseases driven by aberrant kinase activity. It is a bifunctional
molecule that links a ligand binding to a panel of kinases with a ligand for an E3 ubiquitin
ligase, hijacking the cell's natural protein disposal system to eliminate specific kinase targets.

Mechanism of Action

As a PROTAC, DB1113's mechanism of action involves the formation of a ternary complex
between the target kinase, DB1113, and an E3 ubiquitin ligase. This induced proximity
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facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase. The resulting
polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This
catalytic process allows a single molecule of DB1113 to induce the degradation of multiple
kinase molecules.
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Mechanism of action for DB1113, a bifunctional PROTAC degrader.

Synthesis of DB1113 (Example 24)

The synthesis of DB1113 is described in patent WO2022093742A1 as Example 24.[1] The full
chemical name is (2S,4R)-1-((S)-3,3-dimethyl-2-(5-(4-(5-((8-methyl-6-(2-methyl-5-(3-
(trifluoromethyl)benzamido)phenyl)-7-oxo0-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-
yl)amino)pyridin-2-yl)piperazin-1-yl)pentanamido)butanoyl)-4-hydroxy-N-((S)-1-(4-(4-
methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.

Note: The detailed multi-step synthesis protocol is outlined within the patent document and
involves the coupling of three key fragments: the kinase-binding moiety, the E3 ligase-binding
moiety, and the linker. Due to the complexity and length of the full synthetic route, researchers
are directed to the source patent for the complete, step-by-step procedure.
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Target Kinase Degradation Profile

DB1113 has been shown to induce the degradation of a broad range of kinases across
different families. The following table summarizes the kinases reported to be degraded by
DB1113.[1]

Kinase Family Degraded Kinases by DB1113

ABL1, ABL2, BLK, CSK, EPHAS, FER, PTK2B,

Tyrosine Kinases
TNK2

CDK11B, CDK4, MAPK14, MAPK7, MAPKS,

CMGC Group MAPK9, NLK
AGC Group RPS6KA1, RPS6KA3

LIMK1, MAP3K20, MAPKAPK2, MAPKAPKS,
CAMK Group SIK2. SIK3

GAK, MAP4K1, MAP4K2, MAP4K3, MAP4KS5,
Other

PDIK1L, RIPK1, STK35, ULK1

Experimental Protocols

The following are representative protocols based on the methodologies described in patent
W02022093742A1 for assessing the degradation of target kinases by DB1113.[1]

Cellular Treatment for Degradation Analysis

This protocol outlines the general procedure for treating cultured cells with DB1113 prior to
downstream analysis.

o Cell Culture: Plate cells (e.g., MOLT-4, KELLY, HEK293T) in appropriate growth medium and
culture until they reach a suitable confluency for treatment.

e Compound Preparation: Prepare a stock solution of DB1113 in a suitable solvent (e.g.,
DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture
medium.
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Treatment: Remove the existing medium from the cultured cells and replace it with the
medium containing the various concentrations of DB1113 or vehicle control (e.g., DMSO).

Incubation: Incubate the cells for a specified duration (e.g., 5 hours or a time course from 1
to 24 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse them using a
suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the total protein concentration of the lysates using a
standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analyses.
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Workflow for treating cultured cells with DB1113 for degradation analysis.

Western Blot Analysis

Western blotting is used to visualize and semi-quantify the degradation of specific kinases.

o Sample Preparation: Mix the quantified protein lysates with Laemmli sample buffer and heat
to denature the proteins.
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o Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide
gel (SDS-PAGE) and separate the proteins based on molecular weight.

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
target kinase overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-f-actin)
should also be used.

o Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

o Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and
visualize the protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities using image analysis software and normalize the
target kinase signal to the loading control to determine the extent of degradation.

Quantitative Proteomics Analysis (LC-MS/MS)

Global quantitative proteomics provides an unbiased, large-scale view of protein degradation
across the kinome.

e Sample Preparation:
o Lyse cells treated with DB1113 or vehicle control as described in section 5.1.
o Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

o Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative
analysis, if applicable.

¢ Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
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o Analyze the peptide samples using a high-resolution mass spectrometer coupled with a
nano-liquid chromatography system.

o The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio
of the fragments.

o Data Analysis:

o Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the
peptides and corresponding proteins from the MS/MS spectra.

o Quantify the relative abundance of each identified protein in the DB1113-treated samples
compared to the vehicle-treated controls.

o Data is often represented as log2 fold change in protein abundance. A significant negative
fold change indicates protein degradation. The results can be visualized using heatmaps
and volcano plots.[1]

Summary and Future Directions

DB1113 is a potent and broadly acting kinase-degrading PROTAC. The data presented in
patent WO2022093742A1 demonstrates its ability to induce the degradation of a diverse set of
kinases, making it a valuable chemical tool for basic research and a potential starting point for
the development of novel therapeutics. Further studies are warranted to elucidate the full
therapeutic potential and safety profile of this compound and its analogs in various disease
models. Researchers are encouraged to consult the source patent for exhaustive details on the
synthesis and full quantitative proteomics data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google
Patents [patents.google.com]

 To cite this document: BenchChem. [Technical Guide: DB1113 (Example 24), a Bifunctional
Kinase Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823908#db1113-as-example-24]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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